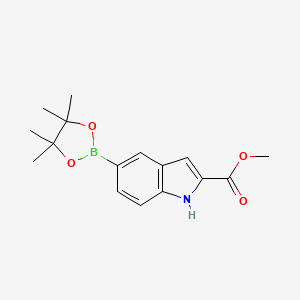

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate

Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-2-carboxylate is a boronate ester derivative featuring an indole scaffold substituted with a methyl carboxylate group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group, enabling the formation of carbon-carbon bonds in aryl-aryl coupling processes . Its indole core makes it particularly valuable in pharmaceutical and agrochemical synthesis, where indole derivatives are prevalent as bioactive motifs .

Properties

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)11-6-7-12-10(8-11)9-13(18-12)14(19)20-5/h6-9,18H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDMZZXKGOYEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate is currently unavailable. The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies.

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields.

Chemical Structure

The compound features a boron-containing dioxaborolane moiety that enhances its solubility and stability. The indole structure contributes to its biological properties, particularly in drug development.

Biological Activity

Recent studies have highlighted the biological activity of this compound across various assays. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example:

- In vitro studies demonstrated that analogs of the compound inhibited the proliferation of cancer cell lines at low micromolar concentrations (IC50 values ranging from 0.5 to 5 μM) .

- Mechanism of Action : The compound may induce apoptosis via the mitochondrial pathway, leading to cytochrome c release and activation of caspases .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also notable:

- In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in activated macrophages .

- Case Study : In a model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Variations : Modifications on the indole ring or dioxaborolane moiety can enhance or diminish activity. For instance, introducing electron-withdrawing groups on the indole ring has been shown to increase potency against certain cancer cell lines .

- Table 1: Summary of SAR Findings

| Substituent | Position | Effect on Activity |

|---|---|---|

| -Cl | 4 | Increased potency |

| -F | 3 | Moderate potency |

| -OH | 2 | Reduced activity |

Synthesis

The synthesis of this compound typically involves:

- Formation of the dioxaborolane : This is achieved through a reaction between boronic acid derivatives and diols.

- Coupling with indole : The final step involves coupling the dioxaborolane with indole-2-carboxylic acid derivatives through standard coupling reactions (e.g., EDC/NHS coupling) .

Applications

The unique properties of this compound lend it to various applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analysis

Reactivity in Cross-Coupling Reactions :

- The parent indole-2-carboxylate derivative exhibits faster coupling kinetics compared to its ethyl ester analog due to the methyl group’s lower steric hindrance .

- Isoindoline derivatives (e.g., tert-butyl isoindoline-2-carboxylate) show reduced reactivity in Suzuki couplings due to the saturated ring system but are preferred for stability in acidic conditions .

- Pyridine-based analogs (e.g., methyl picolinate) demonstrate lower yields in aryl-aryl couplings compared to indole derivatives, attributed to weaker boron-nitrogen coordination .

Stability and Solubility: Ethyl and tert-butyl esters improve solubility in non-polar solvents but may hydrolyze faster under basic conditions compared to methyl esters . Indolin-2-one derivatives (e.g., 5-boronate indolinone) are prone to oxidation, limiting their use in oxidative environments .

Pharmaceutical Relevance :

- Indole-2-carboxylates are pivotal in synthesizing kinase inhibitors and serotonin receptor modulators .

- Sulfonylated indoline derivatives (e.g., 1-(methylsulfonyl)indoline) are explored as EP300/CBP acetyltransferase inhibitors, highlighting the role of boronate esters in targeting epigenetic regulators .

Q & A

Q. What are the established synthetic routes for preparing Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole-2-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed borylation. A common method involves reacting a halogenated indole-2-carboxylate precursor (e.g., 5-bromo-indole-2-carboxylate) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (K₂CO₃) in a solvent like 1,4-dioxane at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How can the boronate ester group in this compound be characterized spectroscopically?

The ¹¹B NMR spectrum is critical for confirming the boronate ester structure. A singlet peak near 30–35 ppm indicates the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Complementary ¹H NMR analysis should show characteristic pinacol methyl proton signals at δ 1.0–1.3 ppm . High-resolution mass spectrometry (HRMS) or FTIR (C=O stretch at ~1700 cm⁻¹) further validates the structure.

Q. What are the recommended storage conditions to maintain stability?

The compound is moisture-sensitive and should be stored under inert gas (argon or nitrogen) at –20°C in a desiccator. Prolonged exposure to air or light can hydrolyze the boronate ester, forming boronic acid derivatives, which reduces reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers optimize cross-coupling yields when using this compound in Suzuki-Miyaura reactions?

Key variables include:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) often outperforms other catalysts for sterically hindered substrates.

- Solvent system: A 1:1 mixture of THF/H₂O enhances solubility while maintaining reaction efficiency.

- Base choice: Cs₂CO₃ improves yields compared to K₃PO₄ in cases of electron-deficient aryl halides .

- Temperature control: Microwave-assisted synthesis at 120°C for 30 minutes reduces side-product formation .

Q. What strategies resolve contradictory data on regioselectivity in borylation reactions involving indole derivatives?

Discrepancies in regioselectivity (e.g., C5 vs. C7 borylation) arise from substrate electronic effects. Computational DFT studies can predict preferred sites by analyzing frontier molecular orbitals (FMOs). Experimentally, introducing electron-withdrawing groups (e.g., –NO₂) at the indole C4 position directs borylation to C5 via inductive effects .

Q. How can impurities from incomplete borylation be minimized during synthesis?

Impurities (e.g., unreacted bromo-indole precursor) are removed via sequential purification:

Q. What computational tools are effective for predicting the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states in cross-coupling reactions. Software like Gaussian or ORCA can predict activation energies and optimize ligand-substrate interactions. Molecular dynamics simulations (e.g., in Schrödinger Suite) assess solvent effects on reaction pathways .

Q. How does the steric bulk of the pinacol boronate group influence catalytic efficiency?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability but may reduce reaction rates in sterically congested systems. Comparative studies with less bulky boronate esters (e.g., MIDA boronate) show faster transmetallation kinetics but lower air stability .

Q. What alternative boronate esters can be used to modify solubility for aqueous-phase reactions?

Potassium trifluoroborate salts (Ar-BF₃K) or glycol-based esters (e.g., 1,2-ethanediol boronate) improve water solubility. These derivatives are compatible with micellar catalysis (e.g., using TPGS-750-M surfactant) .

Q. How can researchers troubleshoot low yields in intramolecular cyclization reactions involving this compound?

Common issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.